6-oxo-3-phenyl-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
6-oxo-3-phenyl-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that features a unique structure combining a pyrido[2,1-b][1,3,5]thiadiazine core with phenyl and trimethoxyphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-3-phenyl-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of 2,4,5-trimethoxybenzaldehyde, phenylhydrazine, and a suitable thiadiazine precursor. The reaction conditions often require specific solvents, temperatures, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the production efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-oxo-3-phenyl-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .
Scientific Research Applications
6-oxo-3-phenyl-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Biological Research: It is used in studies investigating its effects on various biological pathways and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-oxo-3-phenyl-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit tubulin polymerization, affecting cell division and exhibiting anti-cancer properties . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxycinnamamide: Known for its anticancer activity.
Piperlongumine: Exhibits cytotoxic and antitumor properties.
Combretastatin Derivatives: Potent microtubule targeting agents.
Uniqueness
6-oxo-3-phenyl-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile stands out due to its unique combination of a pyrido[2,1-b][1,3,5]thiadiazine core with phenyl and trimethoxyphenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
876887-08-0 |
---|---|
Molecular Formula |
C23H23N3O4S |
Molecular Weight |
437.5g/mol |
IUPAC Name |
6-oxo-3-phenyl-8-(2,4,5-trimethoxyphenyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C23H23N3O4S/c1-28-19-11-21(30-3)20(29-2)9-17(19)16-10-22(27)26-13-25(15-7-5-4-6-8-15)14-31-23(26)18(16)12-24/h4-9,11,16H,10,13-14H2,1-3H3 |
InChI Key |
RZIAEFGZOOVYAC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=CC=C4)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
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